(4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine
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Overview
Description
(4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine typically involves the reaction of 2-chloromethyl-4-(2,2,2-trifluoroethyl)pyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: 2-chloromethyl-4-(2,2,2-trifluoroethyl)pyridine.
Reagent: Ammonia or an amine source.
Conditions: Inert atmosphere, typically under nitrogen or argon gas.
Solvent: Common solvents include methanol or ethanol.
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: Contains a benzimidazole moiety instead of a methanamine group.
Uniqueness: (4-(2,2,2-Trifluoroethyl)pyridin-2-yl)methanamine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are desirable.
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
[4-(2,2,2-trifluoroethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)4-6-1-2-13-7(3-6)5-12/h1-3H,4-5,12H2 |
InChI Key |
AGQXVIQRXLQIFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(F)(F)F)CN |
Origin of Product |
United States |
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